Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate
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Description
Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is a chemical compound with the CAS Number: 898782-04-2. It has a molecular weight of 361.44 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-5-3-16(4-6-17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3 . This code provides a specific description of the compound’s molecular structure.It has a clear colorless to yellowish appearance . The compound is soluble in water (partly miscible) and has a density of 1.117 g/mL at 20 °C (lit.) .
Scientific Research Applications
Synthesis and Evaluation in Pharmacology
Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is part of a class of compounds evaluated for pharmacological properties. For instance, derivatives of 1,4-dioxa-7-azaspiro[4.5]decanes, a related compound, were synthesized and assessed for dopamine agonist activity in vivo. However, these compounds did not show central nervous system activity, though one analog exhibited potent dopamine agonist activity in certain assays (Brubaker & Colley, 1986).
Nonlinear Optical Materials
The compound has been studied for its potential in nonlinear optical devices. For example, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to be a new organic material suitable for such applications. It demonstrated favorable properties for frequency doublers in laser devices (Kagawa et al., 1994).
Water Treatment and Environmental Applications
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was used to synthesize a polymer for removing carcinogenic azo dyes and aromatic amines from water, indicating its potential in environmental remediation applications. This polymer showed high efficiency in dye removal in various pH conditions (Akceylan, Bahadir, & Yılmaz, 2009).
Antiviral Research
Derivatives of 1-thia-4-azaspiro[4.5]decanes, similar in structure to the target compound, were synthesized and evaluated for antiviral activity. Some of these compounds showed strong activity against the influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).
Molecular Characterization and Mass Spectrometry
The compound and its derivatives have been subject to mass spectrometric study to understand their molecular structure and fragmentation patterns. Such studies are crucial for the characterization of novel compounds in medicinal chemistry (Solomons, 1982).
Properties
IUPAC Name |
ethyl 4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-6-4-3-5-16(17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKXIYVVXYMEFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643794 |
Source
|
Record name | Ethyl 4-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-23-2 |
Source
|
Record name | Ethyl 4-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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